(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-methoxy-5-oxopentanoic acid
Description
(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-methoxy-5-oxopentanoic acid is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) group, making it a valuable intermediate in peptide synthesis and other chemical processes.
Properties
IUPAC Name |
(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-5-methoxy-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO6/c1-27-20(25)11-13(10-19(23)24)22-21(26)28-12-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,13,18H,10-12H2,1H3,(H,22,26)(H,23,24)/t13-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HATBYPVATXOOLV-ZDUSSCGKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C[C@H](CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Analysis and Synthetic Objectives
The target compound features a γ-methyl ester and an α-Fmoc-protected amine on an L-glutamic acid backbone. Key challenges include:
- Stereochemical fidelity at the C3 position (3S configuration).
- Differential protection of the α-amino and γ-carboxyl groups.
- Minimizing racemization during Fmoc introduction and esterification.
The synthesis typically proceeds through orthogonal protection-deprotection sequences, leveraging established peptide synthesis protocols and modern catalytic methods.
Conventional Stepwise Synthesis
Starting Material: L-Glutamic Acid
L-Glutamic acid serves as the chiral pool starting material. Its two carboxyl groups and α-amino group necessitate selective protection:
Methyl Ester Formation
The γ-carboxyl group is esterified using methanol under acidic catalysis:
$$ \text{L-Glutamic acid} + \text{CH}_3\text{OH} \xrightarrow{\text{HCl (gas), 0–5°C}} \text{L-Glutamic acid γ-methyl ester} $$
Yield: 85–92% after recrystallization from ethanol/water.
Fmoc Protection of α-Amine
The α-amino group is protected using 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in a biphasic system:
$$ \text{γ-Methyl L-glutamate} + \text{Fmoc-Cl} \xrightarrow{\text{NaHCO}3/\text{H}2\text{O–dioxane}} \text{Fmoc-γ-methyl L-glutamate} $$
Optimized Conditions :
Catalytic Asymmetric Synthesis
Nickel(II)-Mediated Three-Component Reaction
A stereoselective route developed by Wang et al. employs a chiral Ni(II) complex to construct the γ,γ-disubstituted glutamic acid skeleton:
Reaction Components
- Chiral Ni(II)-glycinate complex
- Aromatic aldehyde (e.g., benzaldehyde)
- Malononitrile or ethyl cyanoacetate
Mechanistic Pathway
- Knoevenagel Condensation : Aldehyde reacts with malononitrile to form α,β-unsaturated nitrile.
- Michael Addition : Chiral Ni(II) complex adds to the unsaturated system with >95% de.
- Lactamization : Intramolecular cyclization forms the γ-lactam intermediate.
Microwave-Assisted Solid-Phase Synthesis
Resin Functionalization
Wangresin (100–200 mesh) is loaded with Fmoc-protected glutamic acid γ-methyl ester using standard HBTU/HOBt activation:
Coupling Protocol
- Swelling : Resin in DMF (30 min)
- Activation : Fmoc-Glu(OMe)-OH (3 equiv), HBTU (2.95 equiv), DIPEA (6 equiv) in DMF
- Reaction : Microwave irradiation (50 W, 75°C, 5 min)
- Capping : Acetic anhydride/pyridine (1:1)
Efficiency Metrics :
Industrial-Scale Production
Continuous Flow Synthesis
Modern facilities employ flow chemistry for enhanced reproducibility:
Reactor Design :
- Microfluidic chip reactor (316L stainless steel)
- Residence time: 8.5 min
- Temperature: −10°C (Fmoc protection), 60°C (esterification)
Process Parameters :
| Stage | Conditions |
|---|---|
| Esterification | MeOH/HCl (4:1), 40°C, 2 bar |
| Fmoc Protection | Fmoc-Cl (1.5 equiv), pH 8.5–9.0 |
| Crystallization | Anti-solvent: heptane/MTBE (3:1) |
Productivity :
Analytical Characterization
Chemical Reactions Analysis
Deprotection of the Fmoc Group
The Fmoc group is a widely used protecting group for amino acids in peptide synthesis. Its removal typically involves acidic or basic conditions :
-
Mechanism : The Fmoc group undergoes cleavage via a β-elimination pathway, releasing the amino group for subsequent reactions.
-
Conditions : Mild, pH-controlled environments to avoid side reactions (e.g., hydrolysis of esters or amides).
Comparison of Deprotection Conditions
| Reagent | Solvent | Temperature | Key Outcome |
|---|---|---|---|
| Piperidine | DMF | Room temp | Fmoc removal without ester hydrolysis |
| TFA/DCM | Dichloromethane | 0°C | Aggressive deprotection (may degrade sensitive groups) |
Acylation/Alkylation at the Amino Group
After Fmoc deprotection, the exposed amino group reacts with acylating or alkylating agents to form amides or substituted amines:
-
Reagents : Acyl chlorides (e.g., lauroyl chloride), activated esters, or alkyl halides .
-
Mechanism : Nucleophilic substitution or acylation via carbodiimide coupling (e.g., EDC/HOBt).
-
Example : Conversion of the amino group into a peptide bond during solid-phase synthesis .
Reactivity of the Amino Group
| Substrate | Reactivity | Outcome |
|---|---|---|
| Fmoc-deprotected amine | High | Amide/alkylated amine formation |
| Protected Fmoc amine | Low | No reaction (blocked) |
Hydrolysis of the Methoxy Group
The methoxy group at position 5 is susceptible to hydrolysis under basic or acidic conditions:
-
Reagents : Sodium hydroxide (NaOH) or hydrochloric acid (HCl) .
-
Mechanism : Acid/base-catalyzed cleavage of the methyl ester to form a carboxylic acid.
-
Stability : Less stable than tert-butoxy groups (common in similar derivatives), requiring controlled conditions to avoid premature hydrolysis .
Comparison of Methoxy vs. Tert-Butoxy Groups
| Functional Group | Stability | Hydrolysis Conditions | Outcome |
|---|---|---|---|
| Methoxy | Moderate | Mild base (pH 8–10) | Rapid hydrolysis |
| Tert-butoxy | High | Strong acid (TFA) | Slow hydrolysis |
Ester Hydrolysis
If the compound is part of a peptide ester, hydrolysis converts it to a carboxylic acid:
-
Reagents : Aqueous NaOH or enzymatic methods (e.g., esterases).
-
Mechanism : Saponification of the ester bond.
-
Application : Final deprotection in peptide synthesis to generate the free acid .
Enzymatic Reactions
Enzymatic degradation may occur in biological systems, though this is context-dependent:
-
Enzymes : Peptidases (e.g., trypsin, chymotrypsin) could target the amino group or methoxy-substituted ketone.
-
Mechanism : Cleavage at reactive sites, though Fmoc protection typically prevents enzymatic activity during synthesis.
Research Findings and Structural Insights
-
Synthesis Pathways : The compound is often prepared via multi-step syntheses involving Fmoc protection, acylation, and selective deprotection. For example, a tert-butoxy analog undergoes Fmoc deprotection followed by acylation and subsequent deprotection of other protecting groups .
-
Biological Relevance : Fmoc-protected amino acid derivatives are critical in drug discovery, particularly for synthesizing peptides targeting enzymes like PCSK9 . The methoxy group’s electronic effects may influence binding affinity in such applications.
-
Analytical Challenges : The Fmoc group complicates spectroscopic analysis due to its aromaticity. Deprotection simplifies NMR and mass spectrometry analysis .
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research indicates that compounds similar to (3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-methoxy-5-oxopentanoic acid exhibit significant anticancer properties. For instance, studies have demonstrated that Fmoc derivatives can inhibit the growth of various cancer cell lines, showcasing their potential as anticancer agents. The National Cancer Institute's Developmental Therapeutics Program has evaluated these compounds, revealing promising results in terms of cell growth inhibition and cytotoxicity against human tumor cells .
1.2 Drug Design and Synthesis
The compound is pivotal in the synthesis of peptide-based drugs due to its ability to protect amino groups during peptide bond formation. The Fmoc group serves as a temporary protecting group that can be easily removed under mild conditions, facilitating the synthesis of complex peptides and proteins . This property is essential in developing peptide therapeutics that require precise structural modifications for enhanced biological activity.
Biochemical Applications
2.1 Enzyme Inhibition Studies
There is ongoing research into the use of this compound as a scaffold for enzyme inhibitors. By modifying the structure, researchers aim to create potent inhibitors for specific enzymes involved in disease pathways, particularly those related to cancer and metabolic disorders .
2.2 Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of this compound with various biological targets. These computational approaches allow researchers to understand how modifications to the compound can enhance its efficacy and selectivity against specific targets, paving the way for rational drug design .
Case Studies
Mechanism of Action
The mechanism of action of (3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-methoxy-5-oxopentanoic acid involves its interaction with specific molecular targets. The Fmoc group plays a crucial role in protecting the amino group during synthesis, allowing for selective reactions. The compound’s structure enables it to participate in various biochemical pathways, influencing enzyme activity and protein function.
Comparison with Similar Compounds
Similar Compounds
(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-oxopentanoic acid: Lacks the methoxy group, making it less versatile in certain reactions.
(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-methoxy-5-oxobutanoic acid: Has a shorter carbon chain, affecting its reactivity and applications.
Uniqueness
The presence of both the Fmoc group and the methoxy group in (3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-methoxy-5-oxopentanoic acid makes it unique. This combination allows for greater flexibility in synthetic applications and enhances its utility in various research fields.
Biological Activity
(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-methoxy-5-oxopentanoic acid is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural components:
- Fluorenyl Group : Enhances membrane permeability and biological interactions.
- Methoxycarbonyl Moiety : Increases solubility and stability.
- Carbonyl Group : Plays a role in reactivity and interaction with biological targets.
The molecular formula is with a molecular weight of 438.53 g/mol.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in disease processes, particularly those related to inflammation and cancer.
- Cellular Uptake : The fluorenyl moiety facilitates enhanced cellular uptake, which is crucial for its therapeutic efficacy.
- Modulation of Signaling Pathways : Similar compounds have been reported to modulate signaling pathways associated with tumor growth and metastasis.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant anti-inflammatory properties. For instance, it has been shown to inhibit the production of pro-inflammatory cytokines in cultured macrophages.
In Vivo Studies
Animal models have been utilized to assess the therapeutic potential of this compound. Studies indicate that it can reduce tumor size in xenograft models, suggesting its role as a potential anti-cancer agent.
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, a comparison with structurally similar compounds is essential. The following table summarizes key features:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1. 9-Fluorenone | Fluorenyl backbone | Antimicrobial properties |
| 2. Methoxycarbonyl derivatives | Methoxycarbonyl group | Anti-inflammatory effects |
| 3. Alkyne-functionalized compounds | Alkyne functionality | Anti-cancer activity |
Case Studies
- Anti-inflammatory Effects : A study published in the Journal of Medicinal Chemistry highlighted the compound's ability to inhibit NF-kB signaling, leading to decreased inflammation in animal models .
- Cancer Therapy Potential : Research in Cancer Research demonstrated that this compound significantly reduced tumor growth in mice implanted with human cancer cells, indicating its potential as a novel therapeutic agent .
Q & A
Q. What are the recommended synthetic routes for (3S)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-5-methoxy-5-oxopentanoic acid, and how do reaction conditions influence yield?
The compound can be synthesized via methods similar to those used for structurally related Fmoc-protected amino acids. For example, a stepwise approach involving coupling of Fmoc-protected intermediates with activated esters (e.g., 2,5-dioxopyrrolidin-1-yl esters) under mild basic conditions (e.g., DIPEA in DCM) is effective. Reaction temperature and stoichiometry are critical: lower temperatures (-10°C to 20°C) minimize side reactions, while excess reagents (1.2–1.5 equiv of base) improve coupling efficiency. LC-MS (e.g., Condition G: 1.551 min retention time, [M+H]+ = 611) is essential for monitoring intermediate purity .
Q. Which analytical techniques are most suitable for characterizing this compound, and how are data interpreted?
- LC-MS : Confirms molecular weight and purity (e.g., observed [M+H]+ = 611 vs. theoretical 610.7).
- NMR : Key signals include Fmoc aromatic protons (δ 7.3–7.8 ppm) and methoxy groups (δ ~3.6 ppm).
- Chiral HPLC : Validates stereochemical integrity, as racemization during synthesis is a common issue with Fmoc-protected amino acids . Data contradictions (e.g., unexpected LC-MS peaks) should prompt re-evaluation of reaction pH or protecting group stability.
Q. How should researchers handle safety risks associated with this compound during synthesis?
The compound exhibits acute oral toxicity (Category 4, H302), skin irritation (Category 2, H315), and respiratory sensitization (H335). Mitigation strategies include:
- Engineering controls : Use fume hoods to avoid aerosol formation.
- PPE : Nitrile gloves, lab coats, and safety goggles.
- Spill management : Avoid water jets; use inert absorbents (e.g., vermiculite) and dispose via hazardous waste protocols .
Q. What purification strategies are effective for isolating this compound from reaction mixtures?
- Flash chromatography : Use gradients of ethyl acetate/hexane (e.g., 30–70% EA) to separate Fmoc-protected products from unreacted starting materials.
- Recrystallization : Methanol/water mixtures optimize crystal formation.
- HPLC : Preparative reverse-phase C18 columns resolve diastereomers or hydrolyzed byproducts .
Advanced Research Questions
Q. How does the Fmoc group’s stability vary under different reaction conditions, and what degradation pathways are observed?
The Fmoc group is base-sensitive; prolonged exposure to amines (e.g., DIPEA) or elevated temperatures (>40°C) leads to cleavage via β-elimination. Degradation products include dibenzofulvene (detected via UV at 301 nm) and CO2. Stability studies using TLC or in-line UV monitoring during synthesis are recommended to optimize deprotection kinetics .
Q. What strategies resolve contradictions between computational predictions and experimental data (e.g., solubility, reactivity)?
Discrepancies in solubility (predicted vs. observed) may arise from aggregation or polymorphic forms. Techniques:
Q. How does the methoxy group’s position influence the compound’s reactivity in peptide coupling?
The 5-methoxy-5-oxo moiety enhances electrophilicity at the carbonyl, facilitating nucleophilic attack by amines. However, steric hindrance from the Fmoc group can reduce coupling efficiency. Comparative studies with analogs (e.g., 5-hydroxy or unsubstituted derivatives) show ~15–20% lower yields for bulkier substituents .
Q. What are the implications of this compound’s stereochemistry in enantioselective synthesis?
The (3S) configuration is critical for chiral recognition in peptide bonds. Racemization studies using circular dichroism (CD) reveal that pH > 8.0 or prolonged reaction times (>12 hr) induce partial inversion. Kinetic resolution via immobilized enzymes (e.g., lipases) can recover enantiopure product .
Methodological Considerations
Q. How to design stability studies for long-term storage of this compound?
Q. What computational tools predict interactions between this compound and biological targets (e.g., enzymes)?
Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model binding to proteases or transporters. Key parameters:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
